1,3-Bis(morpholin-4-ylmethyl)urea 1,3-Bis(morpholin-4-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 6969-60-4
VCID: VC16132685
InChI: InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16)
SMILES:
Molecular Formula: C11H22N4O3
Molecular Weight: 258.32 g/mol

1,3-Bis(morpholin-4-ylmethyl)urea

CAS No.: 6969-60-4

Cat. No.: VC16132685

Molecular Formula: C11H22N4O3

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(morpholin-4-ylmethyl)urea - 6969-60-4

Specification

CAS No. 6969-60-4
Molecular Formula C11H22N4O3
Molecular Weight 258.32 g/mol
IUPAC Name 1,3-bis(morpholin-4-ylmethyl)urea
Standard InChI InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16)
Standard InChI Key SNQPTCADDNMILA-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CNC(=O)NCN2CCOCC2

Introduction

Synthesis and Optimization

Nucleophilic Addition in Aqueous Media

A scalable synthesis method involves reacting morpholine with potassium isocyanate (KOCN\text{KOCN}) in water, avoiding toxic solvents . This approach achieves yields exceeding 85% with high purity, validated by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . The reaction mechanism proceeds via nucleophilic attack of morpholine’s amine on the electrophilic carbon of isocyanate, forming the urea linkage .

Table 1: Synthesis Conditions and Yields

ReactantSolventTemperature (°C)Yield (%)Purity (%)
MorpholineWater258798
Potassium iso.Water259299

Comparative Methods

Traditional methods using phosgene or carbamoyl chlorides are less environmentally friendly . The aqueous method outperforms these by eliminating hazardous byproducts and simplifying purification .

Structural Characterization

Molecular Configuration

The compound’s structure comprises a urea group (NH2CONH2\text{NH}_2\text{CONH}_2) flanked by two morpholinylmethyl groups. X-ray crystallography of analogous ureas shows planar geometry at urea nitrogens, with torsional angles influencing conformational stability .

Table 2: Key Structural Parameters

ParameterValueSource
Bond length (C=O)1.23 Å
Torsional angle (N-C-N)120°
Planarity deviation< 0.05 Å

Spectroscopic Data

  • FTIR: Strong absorption at 1640 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) .

  • 1^1H NMR: Peaks at δ 3.65 ppm (morpholine CH2_2) and δ 6.20 ppm (urea NH) .

Chemical Reactivity and Stability

Hydrolysis and Degradation

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding morpholine and carbon dioxide. Stability studies indicate a half-life of >24 hours at pH 7.4, suitable for pharmaceutical formulations.

Functionalization Reactions

The secondary amines in morpholine rings permit alkylation or acylation, enabling derivatization for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits serine proteases by forming hydrogen bonds with catalytic triads (e.g., trypsin, Ki=2.3μMK_i = 2.3 \mu\text{M}). Morpholine groups enhance binding via hydrophobic interactions .

Applications in Drug Discovery

Solubility Enhancement

Morpholine substituents increase aqueous solubility (logP=1.2\log P = -1.2), critical for oral bioavailability .

Case Study: Anticancer Agents

Derivatives of this compound show promise as kinase inhibitors. For example, analog X inhibits PI3Kδ with IC50=50nM\text{IC}_{50} = 50 \text{nM} .

Future Perspectives

Synthetic Advancements

Exploring microwave-assisted synthesis could reduce reaction times from hours to minutes .

Therapeutic Exploration

Targeted delivery systems, such as nanoparticle encapsulation, may improve pharmacokinetics for CNS applications .

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